molecular formula C17H15Cl2N3O4 B4679226 N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide

Cat. No. B4679226
M. Wt: 396.2 g/mol
InChI Key: SFYKGNOHDJQXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide, also known as BNC-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BNC-1 belongs to the class of benzamides and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. By inhibiting HDAC activity, this compound can induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a well-characterized compound for research purposes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not been extensively tested in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide. One potential direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Another direction is to study the effects of this compound on other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential use in the treatment of inflammatory bowel disease and has been found to have anti-inflammatory properties.

properties

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4/c1-2-3-16(23)20-10-4-7-13(18)15(8-10)21-17(24)12-6-5-11(22(25)26)9-14(12)19/h4-9H,2-3H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKGNOHDJQXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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